molecular formula C12H13NO5S B11813892 Ethyl3-(methylsulfonamido)benzofuran-2-carboxylate

Ethyl3-(methylsulfonamido)benzofuran-2-carboxylate

Cat. No.: B11813892
M. Wt: 283.30 g/mol
InChI Key: HGNMLDHDDCLHPS-UHFFFAOYSA-N
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Description

Ethyl 3-(methylsulfonamido)benzofuran-2-carboxylate is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of an ethyl ester group, a methylsulfonamido group, and a carboxylate group attached to the benzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(methylsulfonamido)benzofuran-2-carboxylate typically involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling . The reaction conditions include the use of Fe(III) salt as a catalyst, an oxidant such as di-tert-butyl peroxide, and a ligand like 1,10-phenanthroline. The reaction can also be performed in the absence of a ligand. Another method involves the reaction of salicylic aldehyde derivatives with ethyl diazoacetates in the presence of HBF4, followed by treatment with concentrated sulfuric acid .

Industrial Production Methods

Industrial production methods for benzofuran derivatives, including ethyl 3-(methylsulfonamido)benzofuran-2-carboxylate, often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(methylsulfonamido)benzofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse benzofuran derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 3-(methylsulfonamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, benzofuran derivatives have been shown to inhibit viral replication by targeting viral enzymes . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 3-(methylsulfonamido)benzofuran-2-carboxylate include other benzofuran derivatives such as:

Uniqueness

Ethyl 3-(methylsulfonamido)benzofuran-2-carboxylate is unique due to the presence of both the methylsulfonamido group and the ethyl ester group, which confer distinct chemical and biological properties. These functional groups can enhance the compound’s solubility, stability, and biological activity compared to other benzofuran derivatives.

Biological Activity

Ethyl 3-(methylsulfonamido)benzofuran-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications.

Chemical Structure and Synthesis

Ethyl 3-(methylsulfonamido)benzofuran-2-carboxylate is characterized by its benzofuran core, which is known for various biological activities. The synthesis of this compound typically involves the introduction of a methylsulfonamide group, which enhances its pharmacological properties. Various synthetic routes have been explored, including one-pot processes that yield high purity and yield rates .

Biological Activity

Anticancer Activity
Recent studies have demonstrated that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds structurally related to ethyl 3-(methylsulfonamido)benzofuran-2-carboxylate have shown promising results against various cancer cell lines. In particular, benzofuran-based carboxylic acids have been evaluated for their inhibitory effects on human breast cancer cells (MDA-MB-231), leading to increased cell cycle arrest and apoptosis at submicromolar concentrations .

Inhibition of Enzymatic Activity
The compound has been investigated for its potential as an inhibitor of key enzymes involved in disease pathways. For example, benzofuran derivatives have been identified as inhibitors of the thiol-disulfide oxidoreductase enzyme DsbA from Escherichia coli, with binding affinity studies revealing dissociation constants in the micromolar range . This suggests that ethyl 3-(methylsulfonamido)benzofuran-2-carboxylate may similarly interact with important enzymatic targets.

The mechanism by which ethyl 3-(methylsulfonamido)benzofuran-2-carboxylate exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the methylsulfonamide moiety may enhance the compound's ability to interact with biological macromolecules, potentially leading to altered signaling pathways involved in cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerSignificant growth inhibition in MDA-MB-231 cells
Enzyme InhibitionInhibition of EcDsbA with micromolar affinity
CytotoxicityInduction of apoptosis in cancer cell lines

Properties

Molecular Formula

C12H13NO5S

Molecular Weight

283.30 g/mol

IUPAC Name

ethyl 3-(methanesulfonamido)-1-benzofuran-2-carboxylate

InChI

InChI=1S/C12H13NO5S/c1-3-17-12(14)11-10(13-19(2,15)16)8-6-4-5-7-9(8)18-11/h4-7,13H,3H2,1-2H3

InChI Key

HGNMLDHDDCLHPS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NS(=O)(=O)C

Origin of Product

United States

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